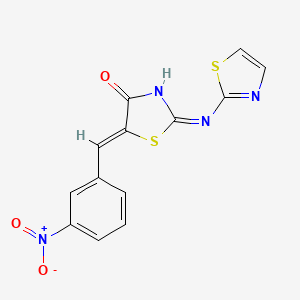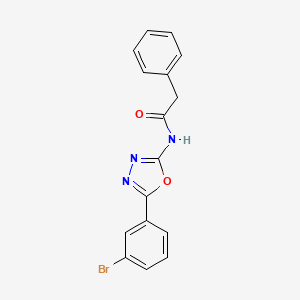![molecular formula C18H22N8 B2645721 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine CAS No. 2415532-73-7](/img/structure/B2645721.png)
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine is not yet fully understood. However, it is believed to inhibit the growth of bacteria by interfering with their DNA replication process. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division. Additionally, it has been shown to induce the production of reactive oxygen species in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria, making it a valuable tool for researchers studying bacterial infections. Additionally, its antitumor activity makes it a promising candidate for cancer research.
However, there are also some limitations to using this compound in lab experiments. It has been found to have some toxicity towards mammalian cells, which may limit its use in certain applications. Additionally, its mechanism of action is not yet fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be optimized for different applications. Additionally, it may be useful to explore its potential as a treatment for other types of infections and diseases, such as viral infections and autoimmune disorders. Finally, research could also focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine involves several steps, including the reaction of ethyl 4-chloro-3-oxobutanoate with 6-ethyl-4-amino-pyrimidine to form ethyl 4-(6-ethylpyrimidin-4-yl)piperazine-1-carboxylate. This intermediate is then reacted with 3-methylpyrazole-5-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in the field of medicine. It has been found to have significant antimicrobial activity against a variety of bacteria, including gram-positive and gram-negative strains. Additionally, it has been shown to have antitumor activity against several cancer cell lines, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-3-15-12-18(20-13-19-15)25-10-8-24(9-11-25)16-4-5-17(22-21-16)26-7-6-14(2)23-26/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHGAOPZTZIVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)
![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)



![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2645658.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2645660.png)